molecular formula C11H11N3O4S2 B1531904 N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1949836-80-9

N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B1531904
CAS No.: 1949836-80-9
M. Wt: 313.4 g/mol
InChI Key: OKCQAXFVHRFZKB-UHFFFAOYSA-N
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Description

N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H11N3O4S2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

Compounds with structural similarities to the one mentioned, specifically derivatives of 1,3,4-oxadiazole and pyrazole, have been evaluated computationally and pharmacologically for various potential applications, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against targets like the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) suggests their binding and moderate inhibitory effects across a range of assays. This indicates their potential utility in designing compounds with specific pharmacological activities (Faheem, 2018).

Insecticidal Applications

Some novel heterocycles incorporating a thiadiazole moiety have been assessed for insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This research suggests that thiadiazole derivatives can be synthesized with specific properties to address agricultural challenges, offering a pathway to developing pest control agents (Fadda et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Thiazole derivatives, by incorporating various moieties, have shown significant antimicrobial and anti-fungal activities against a range of pathogens. This underscores their potential in developing new antimicrobial agents, which could be crucial in the fight against drug-resistant bacteria and fungi (Saravanan et al., 2010).

Anticancer Activities

The synthesis of novel thiazoles and thiadiazoles incorporating pyranochromene moieties has been explored for their anticancer activities. Computational studies and biological assays suggest that these compounds have promising anticancer potential, highlighting the importance of structural modifications in enhancing therapeutic efficacy against cancer (Gomha et al., 2018).

Antiviral Activities

Pyrazoline-substituted 4-thiazolidinones have been synthesized and tested for their anticancer and antiviral activities, demonstrating selective inhibition of leukemia cell lines and activity against specific virus strains. This research indicates the potential of thiadiazole derivatives in developing targeted antiviral therapies (Havrylyuk et al., 2013).

Properties

IUPAC Name

N-[5-[(5-methoxy-4-oxopyran-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S2/c1-6(15)12-10-13-14-11(20-10)19-5-7-3-8(16)9(17-2)4-18-7/h3-4H,5H2,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCQAXFVHRFZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.